molecular formula C20H18F6N4O2 B2761647 N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide CAS No. 710329-29-6

N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide

Cat. No.: B2761647
CAS No.: 710329-29-6
M. Wt: 460.38
InChI Key: WIUSAWAMNFLNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide is a synthetic compound with the molecular formula C20H18F6N4O2 and a molecular weight of 460.38 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

The synthesis of N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide involves the reaction of piperazine with 3-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the piperazine moiety are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide can be compared with other similar compounds, such as:

    Piperazine, 1-[3-(trifluoromethyl)phenyl]-: This compound has a similar structure but lacks the dicarboxamide groups, resulting in different chemical and biological properties.

    Other trifluoromethyl-substituted piperazines: These compounds share the trifluoromethyl group but may have different substituents on the piperazine ring, leading to variations in their reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-N,4-N-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F6N4O2/c21-19(22,23)13-3-1-5-15(11-13)27-17(31)29-7-9-30(10-8-29)18(32)28-16-6-2-4-14(12-16)20(24,25)26/h1-6,11-12H,7-10H2,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUSAWAMNFLNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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